molecular formula C15H10F2N2O B2759556 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline CAS No. 866009-23-6

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline

Cat. No.: B2759556
CAS No.: 866009-23-6
M. Wt: 272.255
InChI Key: XSOLSTMCDHIXCP-UHFFFAOYSA-N
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Description

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazoline core substituted with fluorine atoms and a methoxy group, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of recyclable catalysts and greener solvents can be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.

Scientific Research Applications

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. The presence of fluorine atoms can enhance its metabolic stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLSTMCDHIXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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